molecular formula C13H11F2N5 B12249928 N-(2,4-difluorophenyl)-9-ethyl-9H-purin-6-amine

N-(2,4-difluorophenyl)-9-ethyl-9H-purin-6-amine

Cat. No.: B12249928
M. Wt: 275.26 g/mol
InChI Key: CNFJADAUVUYMTK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-9-ethyl-9H-purin-6-amine is a compound of significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a purine ring substituted with a 2,4-difluorophenyl group and an ethyl group. The unique structural features of this compound make it a valuable subject for various scientific studies and applications.

Properties

Molecular Formula

C13H11F2N5

Molecular Weight

275.26 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-9-ethylpurin-6-amine

InChI

InChI=1S/C13H11F2N5/c1-2-20-7-18-11-12(16-6-17-13(11)20)19-10-4-3-8(14)5-9(10)15/h3-7H,2H2,1H3,(H,16,17,19)

InChI Key

CNFJADAUVUYMTK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-9-ethyl-9H-purin-6-amine typically involves the condensation of 2,4-difluoroaniline with an appropriate purine derivative. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-9-ethyl-9H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(2,4-difluorophenyl)-9-ethyl-9H-purin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to its therapeutic effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide

Uniqueness

N-(2,4-difluorophenyl)-9-ethyl-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

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